molecular formula C14H18O3 B1324697 2'-Carboethoxy-2,2-dimethylpropiophenone CAS No. 898766-15-9

2'-Carboethoxy-2,2-dimethylpropiophenone

Cat. No.: B1324697
CAS No.: 898766-15-9
M. Wt: 234.29 g/mol
InChI Key: LOCICKQTFBKFOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Carboethoxy-2,2-dimethylpropiophenone typically involves the esterification of 2,2-dimethylpropanoyl chloride with ethyl benzoate in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of 2’-Carboethoxy-2,2-dimethylpropiophenone follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2’-Carboethoxy-2,2-dimethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Carboethoxy-2,2-dimethylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-2,2-dimethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Carboethoxy-2,2-dimethylpropiophenone is unique due to its specific ester and ketone functional groups, which allow it to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-5-17-13(16)11-9-7-6-8-10(11)12(15)14(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCICKQTFBKFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642466
Record name Ethyl 2-(2,2-dimethylpropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-15-9
Record name Ethyl 2-(2,2-dimethyl-1-oxopropyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2,2-dimethylpropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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